molecular formula C18H23N5O2 B2747475 (1R,5S)-N-(4-methoxybenzyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2319788-75-3

(1R,5S)-N-(4-methoxybenzyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2747475
CAS RN: 2319788-75-3
M. Wt: 341.415
InChI Key: NFDCETYBFBOBQA-UHFFFAOYSA-N
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Description

(1R,5S)-N-(4-methoxybenzyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a useful research compound. Its molecular formula is C18H23N5O2 and its molecular weight is 341.415. The purity is usually 95%.
BenchChem offers high-quality (1R,5S)-N-(4-methoxybenzyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-N-(4-methoxybenzyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Modification and Biological Activity

Studies demonstrate the synthetic exploration and biological evaluation of structural analogs related to the queried compound, focusing on their potential as serotonin-3 (5-HT3) receptor antagonists. For example, Kuroita, Sakamori, and Kawakita (1996) discuss the design and synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives, highlighting their potent antagonistic activity against the 5-HT3 receptor, indicating a method for enhancing biological activity through structural modification (Kuroita, Sakamori, & Kawakita, 1996).

Crystal Structure and Drug Design

Another aspect of research focuses on the crystal structure analysis, which is crucial for drug design and understanding molecular interactions. Wood, Brettell, and Lalancette (2007) elucidate the crystal structure of a gold(III) tetrachloride salt of a structurally related compound, providing insights into intermolecular interactions that could inform the design of new therapeutic agents (Wood, Brettell, & Lalancette, 2007).

Synthesis and Application in Drug Development

Further, research into the synthesis and application of these compounds in drug development is evident. Brock et al. (2012) discuss an asymmetric synthesis approach, offering a pathway to potential pharmaceuticals. Their work demonstrates the utility of the compound's structural framework in synthesizing (+)-pseudococaine, showcasing the compound's versatility in drug synthesis (Brock, Davies, Lee, Roberts, & Thomson, 2012).

Multicomponent Reaction Synthesis

Vo (2020) explores the synthesis of 1,5-disubstituted 1,2,3-triazoles via metal-free multi-component reactions, highlighting the methodological advancements in synthesizing triazole-based compounds. This research underscores the compound's role in facilitating the development of new synthetic routes, potentially leading to novel drug candidates (Vo, 2020).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-25-17-6-2-13(3-7-17)12-19-18(24)23-14-4-5-15(23)11-16(10-14)22-9-8-20-21-22/h2-3,6-9,14-16H,4-5,10-12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDCETYBFBOBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

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